4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound with the molecular formula C10H7ClFN3. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine typically involves the reaction of 3-chloro-2-fluoroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in deprotonation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine moiety attached to another aromatic ring .
Scientific Research Applications
4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-3-1-2-6(9(7)12)8-4-5-14-10(13)15-8/h1-5H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRYAJQHZLZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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